molecular formula C20H16Cl2N4O3 B11468282 N-(3-chlorobenzyl)-5-{[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide

N-(3-chlorobenzyl)-5-{[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11468282
M. Wt: 431.3 g/mol
InChI Key: BPAAZKBLXOCUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of oxadiazole and oxazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the oxazole ring. Key reagents include 3-chlorophenyl hydrazine, carboxylic acids, and various catalysts to facilitate the cyclization reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can modify the oxadiazole or oxazole rings, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • 3-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
  • N-(3-Chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Uniqueness

5-{[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-N-[(3-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of oxadiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C20H16Cl2N4O3

Molecular Weight

431.3 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-[[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H16Cl2N4O3/c21-14-5-1-3-12(7-14)11-23-19(27)17-9-16(28-25-17)10-18-24-20(29-26-18)13-4-2-6-15(22)8-13/h1-8,16H,9-11H2,(H,23,27)

InChI Key

BPAAZKBLXOCUSX-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(=O)NCC2=CC(=CC=C2)Cl)CC3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.